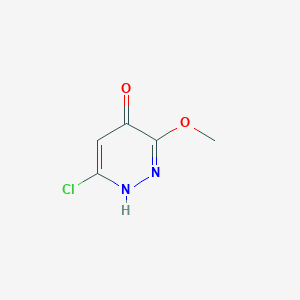

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one

Description

Structural Isomerism

While the core pyridazinone skeleton limits positional isomerism, tautomerism arises due to the enol-keto equilibrium inherent to pyridazinones. For this compound, the keto form dominates under standard conditions, as evidenced by spectral data and computational studies. The methoxy group at position 3 and chlorine at position 6 electronically stabilize the keto tautomer, reducing enolization propensity compared to unsubstituted pyridazinones.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅ClN₂O₂ | |

| Molecular Weight | 160.56 g/mol | |

| SMILES Notation | COC1=NNC(=CC1=O)Cl | |

| InChIKey | ASRROVUELRQVMG-UHFFFAOYSA-N |

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by its CAS Registry Number 112342-60-6 , which is internationally recognized in chemical databases and regulatory frameworks. This identifier links to critical physicochemical and safety data across platforms.

In PubChem, the compound is cataloged under CID 820666 , providing access to:

Cross-referencing these identifiers ensures unambiguous communication in scientific literature and industrial applications. For instance, the EC Number 881-824-5 further bridges regulatory and commercial databases, confirming its utility in international chemical inventories.

Registry Data Alignment

- CAS 112342-60-6 ↔ PubChem CID 820666 ↔ EC 881-824-5

- Synonymous identifiers across platforms eliminate ambiguities in chemical sourcing and literature retrieval.

This systematic alignment underscores the compound’s well-defined identity in global chemical registries, facilitating its use in targeted synthetic and pharmacological studies.

Propriétés

IUPAC Name |

6-chloro-3-methoxy-1H-pyridazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-5-3(9)2-4(6)7-8-5/h2H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRROVUELRQVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=CC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112342-60-6 | |

| Record name | 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxy-2-chloropyridazine with suitable reagents to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-3-methoxy-1,4-dihydropyridazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6th position .

Applications De Recherche Scientifique

Therapeutic Potential

The compound has been identified as a promising candidate for the treatment of several metabolic diseases. Specifically, it has been linked to the modulation of thyroid hormones, which play a crucial role in regulating metabolism. The therapeutic applications include:

- Obesity Management : Research indicates that compounds similar to 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one can aid in weight management by enhancing metabolic rates and reducing fat accumulation .

- Hyperlipidemia and Hypercholesterolemia : The compound may help lower lipid levels in the blood, making it beneficial for patients with high cholesterol and triglycerides .

- Diabetes Treatment : There is evidence supporting its use in managing diabetes, particularly non-insulin dependent diabetes mellitus (Type 2 diabetes), by improving insulin sensitivity and glucose metabolism .

Case Study: Thyroid Hormone Modulation

A significant study demonstrated that derivatives similar to this compound could effectively modulate thyroid hormone activity. In preclinical models, these compounds reduced body weight and improved metabolic profiles in obese subjects . The study highlighted the compound's ability to influence energy expenditure positively.

Case Study: Inhibition of Influenza Endonuclease

Another research effort focused on the antiviral properties of pyridazine derivatives, including this compound. These compounds were evaluated for their ability to inhibit the endonuclease activity of influenza viruses. Results indicated that certain derivatives exhibited significant antiviral activity, suggesting potential applications in treating viral infections .

Comparative Analysis of Related Compounds

The following table summarizes the therapeutic effects and mechanisms of action for various pyridazine derivatives compared to this compound:

Mécanisme D'action

The mechanism of action of 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridazinone Derivatives

Substituent Effects on Reactivity and Physical Properties

The reactivity and applications of pyridazinone derivatives are heavily dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Pyridazinone Derivatives

Key Observations :

- Electrophilicity : The 6-chloro-3-methoxy derivative exhibits higher electrophilicity at position 4 compared to methyl- or hydroxymethyl-substituted analogs, facilitating nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., coumarin in ) reduce reactivity in cross-coupling reactions, whereas smaller groups (Cl, OCH₃) enhance versatility .

- Stability : Methoxy groups improve stability under acidic conditions compared to methylthio (-SCH₃) or hydroxymethyl (-CH₂OH) substituents .

Activité Biologique

6-Chloro-3-methoxy-1,4-dihydropyridazin-4-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 172.59 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, potentially through interactions with specific receptors involved in immune response modulation.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogenic microorganisms.

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrate that this compound can inhibit the growth of certain cancer cell lines.

1. Interaction with Receptors

Studies indicate that derivatives of pyridazinone compounds can act as agonists or antagonists at various receptors, influencing intracellular signaling pathways. For instance, compounds similar to this compound have shown to activate intracellular calcium mobilization in human neutrophils, suggesting a role in chemotaxis and immune response modulation .

2. Antioxidant Activity

Research has highlighted the antioxidant properties of pyridazine derivatives, which may contribute to their protective effects against oxidative stress-related diseases.

Pharmacological Studies

Several pharmacological evaluations have been conducted to assess the efficacy and safety of this compound:

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various pyridazinone derivatives, it was found that this compound significantly reduced pro-inflammatory cytokines in an animal model of acute inflammation. This suggests its potential utility in treating inflammatory diseases.

Case Study 2: Anticancer Properties

A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-chloro-3-methoxy-1,4-dihydropyridazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with substituted diketones or halogenated intermediates. For example, describes a general procedure for analogous pyridazinones using alkynyl-chloro precursors in dioxane with aqueous KOH. Yield optimization requires careful control of solvent polarity (e.g., dioxane vs. THF), reaction temperature (80–100°C), and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) is indispensable for structural confirmation:

- ¹H NMR : Peaks for the methoxy group (δ 3.8–4.0 ppm) and dihydropyridazine protons (δ 5.5–6.5 ppm).

- ¹³C NMR : Carbon signals for the carbonyl (δ 160–170 ppm) and chloro-substituted carbons (δ 110–120 ppm).

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 189.03). IR spectroscopy can validate carbonyl stretches (~1680 cm⁻¹) .

Q. How should researchers ensure stability during storage of this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Periodic stability testing via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to detect degradation products, such as hydrolyzed or oxidized derivatives .

Q. What are common impurities in synthesized this compound, and how are they identified?

- Methodological Answer : Impurities arise from incomplete chlorination (e.g., des-chloro analogs) or residual solvents (e.g., dioxane). Use HPLC-MS with a photodiode array detector (PDA) for trace analysis. For example, and highlight impurity profiling using reference standards with defined retention times and mass fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer : Employ design of experiments (DoE) to evaluate variables:

- Catalyst screening : Transition metals (e.g., Pd/C) may reduce side reactions during cyclization.

- Solvent optimization : Switch to greener solvents (e.g., 2-MeTHF) to improve solubility and reduce toxicity.

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent/DMSO concentration). Standardize protocols:

- Dose-response curves : Use at least three independent replicates.

- Counter-screening : Test against off-target receptors (e.g., kinase panels) to confirm specificity.

- Metabolic stability assays : Liver microsome studies to rule out rapid degradation .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. For example, the C6 chloro group is more electrophilic than the methoxy-substituted C3 due to resonance stabilization .

Q. How to design a mechanistic study for the compound’s degradation under oxidative conditions?

- Methodological Answer : Expose the compound to controlled oxidative environments (e.g., H₂O₂, UV light). Use LC-QTOF-MS to identify degradation products. Isotopic labeling (e.g., ¹⁸O) can track oxygen incorporation during hydrolysis .

Q. What green chemistry approaches are viable for synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.